3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is based on bioisosterism, where an N atom replaces the C atom in an ortho-aniline. The compound is designed to target mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH), which is a common target for amide fungicides. The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been particularly successful in recent years, leading to the development of commercial fungicides like isopyrazam, sedaxane, bixafen, fluxapyroxad, and benzovindiflupyr .
Molecular Structure Analysis
The molecular structure of 3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide consists of a benzene ring with a difluoromethyl group, a pyrazole ring, and a pyridine ring. The compound exhibits white crystals with a melting point of 188–190 °C. Key NMR signals include those from the pyridine and pyrazole rings .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including acylation, amidation, and other transformations. For example, it reacts with oxalyl chloride to form the desired product .
Physical and Chemical Properties Analysis
The compound exists as white crystals with a melting point of 188–190 °C. Its NMR signals provide insights into its structure .
Scientific Research Applications
Synthesis and Molecular Imaging Applications
- PET Imaging Agent Synthesis : The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide demonstrates its potential as a PET imaging agent for detecting B-Raf(V600E) mutations in cancers. This compound was synthesized with a 1% overall chemical yield through a 9-step process, highlighting the complexity and specificity of the synthesis for targeted imaging applications (Wang et al., 2013).
Material Science and Organic Chemistry
- Supramolecular Structures : Research on tetrafluoroterephthalic acid and its interactions with various N-containing heterocycles reveals the significance of hydrogen bonds and weak intermolecular interactions, such as C–H⋯F and C–H⋯O, in forming novel crystals. These interactions are crucial for the development of higher-order supramolecular structures (Wang et al., 2014).
Bioorganic and Medicinal Chemistry
- Synthetic Strategy for Fluorinated Pyrazoles : The development of a synthetic strategy for 3-amino-4-fluoropyrazoles, which are valuable in medicinal chemistry due to their potential functionalization, emphasizes the compound's role in creating building blocks for pharmaceuticals (Surmont et al., 2011).
- Anticancer and Anti-Inflammatory Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the therapeutic potential of such compounds in treating inflammation and cancer (Rahmouni et al., 2016).
Mechanism of Action
3,4-difluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide likely acts as a fungicide by targeting succinate dehydrogenase (SDH) in the mitochondrial respiratory chain. In molecular docking studies, it forms hydrogen bonds with specific amino acids on SDH, contributing to its antifungal activity .
Properties
IUPAC Name |
3,4-difluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c1-23-10-13(9-22-23)16-12(3-2-6-20-16)8-21-17(24)11-4-5-14(18)15(19)7-11/h2-7,9-10H,8H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYSMLHSPWWMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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